Ibrutinib

Bruton's Tyrosine Kinase Inhibitor Potency Binding Kinetics

Ibrutinib is the indispensable first-in-class covalent BTK inhibitor for research programs. Its well-characterized polypharmacology (BTK IC50=0.5 nM; ITK=11 nM; TEC=78 nM) makes it the essential reference standard for benchmarking novel inhibitor selectivity in KINOMEscan panels. It is the validated positive control for C481S resistance mutation studies (residual IC50=26.3 nM) and mechanistic investigations of BTKi-induced atrial fibrillation. With CYP3A4-dependent clearance and low oral bioavailability (<3%), it serves as a model compound for pharmacokinetic and drug-drug interaction studies. Its unique covalent engagement of BLK and ZAK enables differential chemoproteomics profiling against more selective inhibitors. For experimental validity in BTK research, ibrutinib is the non-negotiable benchmark.

Molecular Formula C25H24N6O2
Molecular Weight 440.5 g/mol
CAS No. 936563-96-1
Cat. No. B1684441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbrutinib
CAS936563-96-1
SynonymsPCI32765, PCI-32765, PCI 32765, Ibrutinib, Imbruvica
Molecular FormulaC25H24N6O2
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
InChIKeyXYFPWWZEPKGCCK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityPractically insoluble in water
Freely soluble in dimethyl sulfoxide;  soluble in methanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ibrutinib (CAS 936563-96-1) Product Guide for B-Cell Malignancy Research and Therapeutic Development


Ibrutinib is a first-in-class, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK) [1]. It functions by irreversibly binding to the cysteine-481 (C481) residue within the ATP-binding pocket of BTK, leading to potent and sustained blockade of B-cell receptor (BCR) signaling [2]. This mechanism effectively inhibits the proliferation and survival of malignant B-cells in various lymphoid malignancies [3]. While highly effective, its utility is defined by a specific spectrum of on- and off-target kinase inhibition, which distinguishes it from later-generation covalent BTK inhibitors [4].

Why Ibrutinib Cannot Be Substituted with Another Covalent BTK Inhibitor Without Rigorous Comparability Assessment


The covalent BTK inhibitor class is not interchangeable. Despite sharing a common target, ibrutinib, acalabrutinib, and zanubrutinib exhibit distinct and quantifiable differences in kinase selectivity profiles, binding kinetics, clinical efficacy, and off-target toxicities [1]. These differences arise from variations in their chemical scaffolds and intrinsic reactivity of their electrophilic warheads [2]. For example, while all are susceptible to the same C481S resistance mutation, their inhibition of related TEC family kinases and EGFR varies by orders of magnitude [3]. This directly impacts clinical outcomes, as demonstrated in head-to-head trials showing divergent rates of progression-free survival and cardiovascular adverse events [4]. Therefore, for research applications ranging from in vitro mechanism studies to in vivo pharmacology, selecting the correct BTK inhibitor based on its specific, quantified properties is critical for experimental validity and translational relevance [5].

Ibrutinib (CAS 936563-96-1): A Comparative, Data-Driven Guide to Differentiating Features vs. Acalabrutinib and Zanubrutinib


Biochemical Potency and Binding Kinetics of Ibrutinib vs. Zanubrutinib and Acalabrutinib

Ibrutinib demonstrates high biochemical potency for BTK with an IC50 of 0.5 nM, similar to zanubrutinib (IC50 = 0.3 nM) [1]. However, the critical differentiator is the extent and duration of BTK inhibition in a physiological context. Ibrutinib (420 mg QD) maintains plasma concentrations above its biochemical IC50 for only a few hours post-dose, whereas zanubrutinib (160 mg BID) maintains concentrations above its IC50 throughout the entire dosing interval . This difference in target coverage stems from both intrinsic potency and pharmacokinetic/pharmacodynamic properties, which contribute to zanubrutinib's superior progression-free survival (PFS) in head-to-head trials [2].

Bruton's Tyrosine Kinase Inhibitor Potency Binding Kinetics

Broad Kinase Selectivity Profile: Ibrutinib Off-Target Inhibition vs. Acalabrutinib

Ibrutinib is a less selective BTK inhibitor than acalabrutinib, as measured by kinome-wide profiling. In KINOMEscan assays, ibrutinib inhibits a broader range of kinases at 1 µM compared to acalabrutinib [1]. Quantitatively, acalabrutinib shows an IC50 of >1000 nM or no inhibition against key off-targets like EGFR, ITK, and other TEC family kinases, whereas ibrutinib inhibits ITK with an IC50 of 11 nM and EGFR with an IC50 in the low nanomolar range . This difference is attributed to the reduced intrinsic reactivity of acalabrutinib's electrophile [2]. A direct biochemical comparison revealed a BTK/TEC selectivity ratio of ~1.0-1.5 for ibrutinib, compared to ~3.0-4.2 for acalabrutinib [3].

Kinase Selectivity Off-Target Effects TEC Family Kinases

Clinical Safety Profile: Quantified Cardiovascular Risk of Ibrutinib vs. Acalabrutinib

In both clinical trial and real-world data, ibrutinib is associated with a significantly higher incidence of cardiovascular adverse events than acalabrutinib. A large real-world analysis of 2,107 matched patients showed the 3-year incidence of atrial fibrillation/flutter was 14.78% for ibrutinib vs. 7.11% for acalabrutinib (HR 0.68; 95% CI, 0.55-0.84) [1]. A separate global federated network study confirmed this, reporting incidences of 11.7% vs. 5.8%, respectively (HR 0.59; 95% CI 0.43–0.83; p = 0.002) [2]. Rates of new-onset hypertension were also higher with ibrutinib (27.8% vs. 16.29% at 3 years; HR 0.81; 95% CI, 0.66-0.98) [1].

Cardiovascular Safety Atrial Fibrillation Hypertension

Acquired Resistance: Ibrutinib's Susceptibility to the C481S Mutation and Implications for Research

The primary mechanism of acquired resistance to ibrutinib is the BTK C481S mutation, which disrupts covalent binding. Ibrutinib's IC50 for the C481S mutant BTK increases dramatically from 0.5 nM (wild-type) to 26.3 nM, a >50-fold reduction in potency [1]. This susceptibility is a class effect for all covalent BTK inhibitors, but the degree of potency loss varies. Acalabrutinib shows a greater loss of potency against C481S (IC50 = 338 nM) compared to ibrutinib [2]. Resistance also emerges via downstream mutations, such as in PLCγ2 [3].

Drug Resistance C481S Mutation BTK

Pharmacokinetic Profile: CYP3A4-Dependent Metabolism and Low Oral Bioavailability

Ibrutinib has exceptionally low oral bioavailability (<3%), which is largely driven by extensive first-pass metabolism by the CYP3A4 enzyme [1]. Its major metabolite, a dihydrodiol (PCI-45227), has approximately 15-fold lower BTK inhibitory activity than the parent compound [2]. In mice lacking all CYP3A isoforms, the area under the curve (AUC) of ibrutinib increased by approximately 10-fold, demonstrating the dominant role of this pathway [3]. This profile contrasts with later-generation BTK inhibitors, which have improved bioavailability.

Pharmacokinetics Bioavailability CYP3A4 Metabolism

Covalent Binding Mechanism: Differential Kinetics and Off-Target Identification

Ibrutinib, acalabrutinib, and CC-292 all potently bind TEC family kinases covalently, but only ibrutinib also potently binds to the B-lymphoid kinase (BLK) [1]. Furthermore, differential kinobeads profiling identified ZAK kinase as a submicromolar affinity off-target of ibrutinib, covalently modified at Cys22, a target not engaged by acalabrutinib [2]. This demonstrates that even among covalent inhibitors, the specific suite of covalently engaged off-targets can differ, driven by the intrinsic reactivity and geometry of each molecule's electrophilic warhead.

Covalent Inhibitor Chemoproteomics Target Engagement

Targeted Research and Industrial Applications of Ibrutinib (CAS 936563-96-1) Based on Its Differentiated Profile


Establishing the Reference Baseline for BTK Inhibitor Potency and Off-Target Activity in Kinase Selectivity Screens

Due to its extensive characterization and broad off-target profile, ibrutinib serves as the essential reference compound when developing or profiling new BTK inhibitors. Its well-defined IC50 values against BTK (0.5 nM), ITK (11 nM), EGFR, and TEC (78 nM) provide a benchmark for interpreting the selectivity of novel compounds [1]. Any new candidate can be directly compared to ibrutinib in the same assay panel (e.g., KINOMEscan or cell-based assays) to quantify its improved selectivity. As demonstrated by its ~1.5-fold selectivity for BTK over TEC compared to acalabrutinib's ~3-4 fold selectivity, ibrutinib's profile is the standard against which improvements are measured [2].

Modeling BTK Inhibitor-Associated Cardiotoxicity and C481S-Mediated Acquired Resistance

Ibrutinib is the validated positive control for in vitro and in vivo studies of two key liabilities of covalent BTK inhibitors: cardiotoxicity and drug resistance. Its association with a ~15% 3-year incidence of atrial fibrillation (compared to ~6-7% for acalabrutinib) makes it ideal for mechanistic studies of BTKi-induced arrhythmias [3]. Similarly, its susceptibility to the C481S resistance mutation is well-characterized. Ibrutinib's residual potency against the C481S mutant (IC50 = 26.3 nM) provides a baseline for validating cell lines engineered with this mutation and for screening next-generation inhibitors designed to overcome it [4].

Investigating the Role of First-Pass Metabolism and CYP3A4-Mediated Drug-Drug Interactions

With its extremely low oral bioavailability (<3%) and dependence on CYP3A4 for clearance, ibrutinib is a model compound for studying the impact of metabolism on targeted therapy pharmacokinetics [5]. Its 10-fold increase in exposure in CYP3A-deficient mice provides a robust in vivo system for evaluating drug-drug interactions and for testing the concept of "pharmacokinetic boosting" using CYP3A inhibitors like cobicistat [6]. This makes ibrutinib a valuable tool for pharmacology and drug metabolism research programs.

Chemoproteomic Mapping of Covalent Kinase Inhibitor Targets and Off-Targets

Ibrutinib's unique covalent binding fingerprint, which includes engagement of BLK and ZAK in addition to TEC family kinases, makes it a critical probe for chemoproteomics studies [7]. Using ibrutinib in differential kinobeads profiling experiments allows researchers to map the cellular consequences of inhibiting a specific subset of kinases and to distinguish these from the effects of more selective BTK inhibitors like acalabrutinib. This application is essential for deconvoluting the polypharmacology of covalent inhibitors and for understanding the molecular basis of their therapeutic and adverse effects [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.